Gymnestrogenin
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Overview
Description
Gymnestrogenin is a natural product found in Gymnema sylvestre with data available.
Scientific Research Applications
Gymnestrogenin demonstrates a dual antagonistic profile against both the α and β isoforms of liver X receptor (LXR). It reduces the expression of SREBP1c and ABCA1 in vitro, decreasing lipid accumulation in HepG2 cells. This supports the use of G. sylvestre extract in LXR-mediated dyslipidemic diseases (Renga et al., 2015).
A high-performance thin layer chromatography (HPTLC) method for determining this compound in Gymnema sylvestre has been developed, indicating the compound's importance in the standardization and analysis of this medicinal plant (Puratchimani & Jha, 2004).
This compound has been isolated as an aglycone of gymnemic acids, contributing to the understanding of the chemical composition and potential pharmacological properties of Gymnema sylvestre (Sinsheimer & Rao, 1970).
Mechanism of Action
Target of Action
Gymnestrogenin is an effective Liver X receptor (LXR) antagonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose homeostasis . This compound’s primary targets are LXRα and LXRβ, with IC50 values of 2.5 and 1.4 μM for transactivation, respectively .
Mode of Action
This compound interacts with its targets, LXRα and LXRβ, by reducing their transcriptional activity, even on their own promoter, thus reducing mRNA expression . This interaction leads to changes in the regulation of genes involved in lipid and glucose metabolism.
Biochemical Pathways
This compound affects the biochemical pathways regulated by LXRs. These include lipid metabolism, glucose homeostasis, and inflammation . By acting as an LXR antagonist, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an LXR antagonist. By inhibiting the activity of LXRs, this compound can potentially influence lipid and glucose metabolism, as well as inflammatory responses . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of this compound in Gymnema sylvestre . Biotechnology, including plant tissue culture, can be used to generate higher amounts of this compound to meet market demand .
Future Directions
Properties
IUPAC Name |
(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYGGBNBRCVQI-DGNDGBPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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